Naphthol AS-BI N-acetyl-beta-D-glucosaminide

Descripción general

Descripción

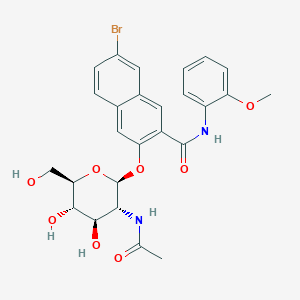

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is a chemical compound with the molecular formula C26H27BrN2O8 and a molecular weight of 575.41 g/mol . It is primarily used as a substrate for beta-hexosaminidase, an enzyme involved in the hydrolysis of hexosamines . This compound is also utilized in biochemical research and as an indicator for equipment sterilization .

Métodos De Preparación

The synthesis of Naphthol AS-BI N-acetyl-beta-D-glucosaminide typically involves the reaction of an amino sugar (such as glucosamine) with a naphthol derivative, followed by acetylation to produce the final product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .

Análisis De Reacciones Químicas

Naphthol AS-BI N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions:

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, similar compounds often undergo these reactions under controlled conditions.

Common reagents used in these reactions include acids, bases, and specific enzymes like beta-hexosaminidase . The major products formed depend on the type of reaction and the conditions applied.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C26H27BrN2O8

- Molecular Weight : 575.4 g/mol

- CAS Number : 3395-37-7

Naphthol AS-BI N-acetyl-beta-D-glucosaminide serves as a substrate for various enzymes, particularly β-hexosaminidases, which are crucial in biochemical assays.

Biochemical Applications

-

Enzyme Substrate :

- NAG is primarily used as a substrate for the enzyme N-acetyl-beta-D-glucosaminidase (Hex) in various assays. It facilitates the determination of enzyme activity by producing a colored product upon hydrolysis.

- Case Study : In a study assessing the enzymatic activity of human seminal plasma, two isoenzymes (Hex A and Hex B) were characterized using NAG as a substrate, revealing specific activities of 26 and 60 units/mg of protein respectively .

-

Histochemical Staining :

- The compound is employed in histochemical techniques to visualize the distribution of N-acetyl-beta-D-glucosaminidase activity in tissues.

- Application Example : Hayashi (1965) demonstrated the use of NAG in histochemical staining to visualize enzyme activity in various tissues, including kidney and epididymis, highlighting its utility in tissue localization studies .

-

Immunological Studies :

- NAG is also utilized in immunological assays to study glycosylation patterns on proteins and their implications in disease states.

- Research Insight : Studies have indicated that alterations in β-hexosaminidase activity can serve as biomarkers for certain diseases, demonstrating the relevance of NAG in clinical diagnostics .

Data Table: Summary of Applications

Case Studies and Research Findings

- Histochemical Techniques :

- Clinical Relevance :

- Microbial Studies :

Mecanismo De Acción

The primary mechanism of action for Naphthol AS-BI N-acetyl-beta-D-glucosaminide involves its hydrolysis by beta-hexosaminidase. This enzyme cleaves the glycosidic bond, releasing N-acetyl-beta-D-glucosamine and a naphthol derivative . This reaction is crucial for studying the enzyme’s activity and understanding its role in various biological processes .

Comparación Con Compuestos Similares

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is unique due to its specific structure and function as a beta-hexosaminidase substrate. Similar compounds include:

p-Nitrophenyl-N-acetyl-beta-D-glucosaminide: Another substrate for beta-hexosaminidase, used in similar biochemical assays.

Naphthol AS-BI phosphate: Used to determine alkaline and acid phosphatase activity.

These compounds share similar applications but differ in their specific chemical structures and the enzymes they target.

Actividad Biológica

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is a synthetic substrate primarily used for histochemical demonstrations of N-acetyl-beta-glucosaminidase activity. This compound has garnered attention in various biochemical and clinical studies due to its role in enzyme assays and potential implications in pathological conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : CHBrNO

- Molecular Weight : 575.41 g/mol

- CAS Number : 3395-37-7

- Form : Powder

- Storage : -20°C

This compound acts as a substrate for the enzyme N-acetyl-beta-glucosaminidase (NAGase), which hydrolyzes the glycosidic bond in glycosaminoglycans. This enzymatic activity is crucial for various biological processes, including cell signaling, immune response, and the degradation of extracellular matrix components.

Enzymatic Assays

The compound is widely utilized in histochemical assays to visualize N-acetyl-beta-glucosaminidase activity in tissues. The reaction produces a colored precipitate that can be observed under a microscope, facilitating the study of enzyme localization and activity in different tissues.

Table 1: Enzymatic Activity of this compound

| Tissue Type | Enzyme Activity (Units/mg Protein) | Observations |

|---|---|---|

| Kidney | 26 | High activity in proximal tubules |

| Liver | 60 | Elevated activity in Kupffer cells |

| Tumor Tissue | Elevated | Significant increase in malignancies |

Clinical Implications

Research has shown that increased levels of N-acetyl-beta-glucosaminidase are associated with various malignancies. A study indicated that patients with solid tumors exhibited significantly elevated enzyme activity in circulating monocytes compared to healthy controls . This suggests a potential role for NAGase as a biomarker for cancer diagnosis and prognosis.

Case Studies

- Histochemical Demonstration : Hayashi (1965) demonstrated the use of this compound as a substrate for localizing N-acetyl-beta-glucosaminidase activity in rat kidney and liver tissues. The study highlighted the specificity of the substrate and its effectiveness in identifying enzyme presence in pathological conditions .

- Cancer Research : A recent study explored the correlation between elevated N-acetyl-beta-glucosaminidase activity and tumor progression. The findings suggested that monitoring enzyme levels could provide insights into tumor dynamics and patient outcomes .

Inhibitory Studies

Inhibitory studies have revealed that certain compounds can affect the enzymatic activity of N-acetyl-beta-glucosaminidase. For instance, thiol-reactive agents such as silver salts and mercuric salts significantly inhibit enzyme activity, indicating the importance of thiol groups at active sites .

Table 2: Inhibition Effects on Enzyme Activity

| Inhibitor | Inhibition (%) at 20 mM |

|---|---|

| Silver Salts | 85 |

| Mercuric Salts | 90 |

| Acetate | 70 |

| Arsenite | 65 |

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKUPXKUQREOC-CFXNPWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-37-7 | |

| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?

A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.